Pentyl 6-methyl-2-phenylquinoline-4-carboxylate
Description
Pentyl 6-methyl-2-phenylquinoline-4-carboxylate is a quinoline derivative featuring a pentyl ester group at position 4, a methyl substituent at position 6, and a phenyl group at position 2. Quinoline-based compounds are widely studied for their pharmacological properties, including anticancer, antimicrobial, and P-glycoprotein (P-gp) inhibition activities.
Properties
Molecular Formula |
C22H23NO2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
pentyl 6-methyl-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C22H23NO2/c1-3-4-8-13-25-22(24)19-15-21(17-9-6-5-7-10-17)23-20-12-11-16(2)14-18(19)20/h5-7,9-12,14-15H,3-4,8,13H2,1-2H3 |
InChI Key |
VNZLIWQRCRMEOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride Intermediate
-
Formation of Acyl Chloride :
-
Esterification :
Direct Acid-Catalyzed Esterification
-
Mix the carboxylic acid (1 eq), pentanol (5 eq), and H₂SO₄ (cat.) in toluene.
-
Reflux at 110°C for 24 hours using a Dean-Stark trap to remove water.
Alternative Pathway: Gould-Jacobs Reaction
This one-pot method combines cyclization and carboxylation:
-
React 4-amino-3-methylbenzoic acid (1 eq) with ethyl benzoylacetate (1.2 eq) in polyphosphoric acid at 120°C for 8 hours.
-
Hydrolyze the intermediate ester with NaOH (2M) to yield the carboxylic acid.
-
Proceed to esterification as described in Section 3.
Advantages :
Characterization and Analytical Data
Key Spectroscopic Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Friedländer + Ester | High regioselectivity | Multiple steps | 70–85 |
| Gould-Jacobs | One-pot synthesis | Harsh reaction conditions | 60–68 |
| Direct Esterification | Simplicity | Long reaction time | 70–75 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Pentyl 6-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into a dihydroquinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, Pentyl 6-methyl-2-phenylquinoline-4-carboxylate serves as a versatile building block for the development of more complex molecules. It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis and material science .
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Ligand Formation | Coordination with transition metals | Varies |
| Substitution Reactions | Functionalization at C2 or C4 positions | High |
| Coupling Reactions | Remote-coupling with aryl sulfonamides | 62 |
Biology
The compound has been investigated for its biological activities, particularly as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules enables it to influence cellular pathways involved in proliferation and apoptosis.
Case Study: Anticancer Activity
A study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines by inhibiting specific kinases involved in tumor progression . The compound's mechanism involves modulation of signaling pathways such as MAPK/ERK and NF-κB, which are critical for cell survival and proliferation.
Medicine
In medicinal chemistry, this compound has shown potential therapeutic effects, including anti-inflammatory and analgesic properties. Its application as a precursor for developing novel pharmaceuticals targeting diseases such as cancer and infections caused by Mycobacterium tuberculosis has been explored.
Table 2: Therapeutic Applications
Mechanism of Action
The mechanism of action of Pentyl 6-methyl-2-phenylquinoline-4-carboxylate is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets, including enzymes, receptors, and DNA. These interactions can lead to the modulation of biological pathways and processes .
Comparison with Similar Compounds
Physicochemical Properties
- Solubility :
- Synthetic Routes :
- The target compound likely follows a synthesis analogous to 6a (), substituting methyl iodide with pentyl bromide under reflux conditions. Reaction times may increase due to slower nucleophilic displacement with bulkier alkylating agents .
Biological Activity
Pentyl 6-methyl-2-phenylquinoline-4-carboxylate is a compound derived from the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment and antibacterial applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Overview of Quinoline Derivatives
Quinoline derivatives are known for their wide-ranging pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. The structural modifications of quinoline compounds can significantly influence their biological activity. This compound is a specific derivative that has shown promise in various studies.
Anticancer Activity
Recent research has highlighted the potential of quinoline derivatives as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer therapy. For instance, a study focused on the synthesis and evaluation of 2-phenylquinoline-4-carboxylic acid derivatives demonstrated that certain compounds exhibited significant HDAC inhibitory activity. The compound D28, closely related to this compound, showed a potent inhibition rate of 74.91% at a concentration of 2 µM against K562 cells (a human leukemia cell line) .
Table 1: Inhibitory Activity of Quinoline Derivatives Against HDACs
| Compound | Inhibition Rate (%) at 2 µM |
|---|---|
| D11 | 63.49 |
| D12 | 74.91 |
| D23 | 66.16 |
| D24 | 68.00 |
| D28 | 74.91 |
The mechanism of action involves the induction of cell cycle arrest at the G2/M phase, which is crucial for halting cancer cell proliferation .
Antibacterial Activity
The antibacterial properties of quinoline derivatives have also been extensively studied. For example, a series of synthesized compounds based on the structure of phenylquinoline-4-carboxylic acid were evaluated for their antibacterial efficacy against various strains, including Staphylococcus aureus and Escherichia coli. Among these compounds, those with higher lipophilicity displayed enhanced antibacterial activity .
Table 2: Antibacterial Activity of Quinoline Derivatives
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Compound 5a | S. aureus | Significant |
| Compound 5b | MRSA | Moderate |
| Compound 5c | E. coli | High |
| Compound 5d | Pseudomonas aeruginosa | Weak |
The results indicated that structural modifications could enhance binding affinity to bacterial enzymes, leading to increased antibacterial potency .
Mechanistic Studies
Kinetic studies have revealed that certain quinoline derivatives exhibit dual-target inhibition mechanisms against monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases . This multi-target approach is promising for developing therapeutics with fewer side effects.
Case Studies
-
Case Study on Anticancer Effects :
A study involving K562 cells treated with compound D28 showed a dose-dependent increase in G2/M phase arrest from 3.44% (control) to 32.57% (at 2 µM). This indicates that this compound could be an effective agent in cancer therapy by inducing apoptosis through cell cycle modulation . -
Case Study on Antibacterial Efficacy :
In another investigation, compounds derived from quinoline structures were tested against clinical isolates of E. coli. The most active compound exhibited an IC50 value comparable to standard antibiotics like ampicillin, suggesting its potential as an alternative treatment option .
Q & A
Basic: What are the optimized synthetic routes for Pentyl 6-methyl-2-phenylquinoline-4-carboxylate?
The synthesis typically involves multi-step protocols starting from substituted benzaldehyde and amine precursors. A common approach includes:
Condensation : Reacting 6-methyl-2-phenylquinoline-4-carboxylic acid with pentanol under acid catalysis (e.g., H₂SO₄) to form the ester bond.
Cyclization : Using Dean-Stark traps to remove water and drive esterification to completion.
Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) ensures high purity.
Key parameters include temperature control (~110°C for esterification) and stoichiometric excess of pentanol (1.5–2.0 equivalents) .
Basic: Which spectroscopic techniques are most effective for structural characterization?
A combination of techniques ensures accurate characterization:
- NMR : ¹H and ¹³C NMR confirm the ester group (δ ~4.3 ppm for –OCH₂– and ~165 ppm for carbonyl).
- X-ray crystallography : Resolves π–π stacking between quinoline and phenyl groups (e.g., centroid distances of 3.6–3.8 Å) .
- FTIR : Strong absorbance at ~1720 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O ester).
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 376.18).
Basic: How can researchers mitigate competing side reactions during synthesis?
Side reactions (e.g., hydrolysis of the ester group or quinoline ring oxidation) are minimized by:
- Anhydrous conditions : Use of molecular sieves or inert gas (N₂/Ar) during esterification.
- Low-temperature cyclization : Reduces decomposition (e.g., 0–5°C for nitro group reduction steps).
- Protecting groups : Temporary protection of reactive sites (e.g., tert-butoxycarbonyl for amines) .
Advanced: What mechanistic insights explain the regioselectivity of substitutions on the quinoline core?
Regioselectivity is governed by:
- Electronic effects : The 4-carboxylate group withdraws electrons, directing electrophiles to the 6-methyl position (meta to the ester).
- Steric hindrance : The 2-phenyl group blocks electrophilic attack at the adjacent C3 position.
Computational studies (DFT) show a 12–15 kcal/mol energy preference for substitution at C6 over C3 .
Advanced: How does the pentyl ester moiety influence biological activity compared to shorter-chain analogs?
The pentyl chain enhances lipophilicity (logP ~3.8), improving membrane permeability. Comparative studies with methyl and ethyl esters show:
- Cellular uptake : Pentyl derivatives exhibit 2–3× higher intracellular concentrations in HeLa cells.
- Enzymatic stability : Resistance to esterase hydrolysis (t₁/₂ >24 hrs vs. <6 hrs for methyl esters) .
Advanced: What contradictions exist in reported biological activities of quinoline-4-carboxylates?
Discrepancies arise from assay conditions:
- Antimicrobial activity : MIC values vary (e.g., 8–32 µg/mL against S. aureus) due to differences in bacterial strains or media composition.
- Cytotoxicity : Conflicting IC₅₀ data (e.g., 10–50 µM in MCF-7 cells) may reflect variations in apoptosis assay protocols (Annexin V vs. MTT) .
Advanced: What computational tools predict interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations reveal:
- EGFR binding : The quinoline core forms π–cation interactions with Lys721 (binding energy: −9.2 kcal/mol).
- Selectivity : Low affinity for COX-2 (ΔG = −6.5 kcal/mol) explains reduced anti-inflammatory side effects .
Advanced: How can researchers resolve crystallographic disorder in X-ray structures?
Disorder in the pentyl chain is addressed by:
- Low-temperature data collection (100 K) to reduce thermal motion.
- TWINABS refinement : Resolves overlapping electron density (R-factor <0.05).
- Constraints : Applying riding hydrogen models to flexible CH₂ groups .
Advanced: What are the limitations of current SAR studies for this compound class?
- Synthetic accessibility : Bulky substituents (e.g., 2-phenyl) hinder large-scale diversification.
- Data gaps : Limited in vivo pharmacokinetic profiles (e.g., bioavailability <20% in murine models) .
Advanced: How do solvent polarity and proticity affect reaction kinetics in quinoline functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
